molecular formula C15H10FN3O B5128267 N-(4-fluorophenyl)-6-quinoxalinecarboxamide

N-(4-fluorophenyl)-6-quinoxalinecarboxamide

Katalognummer B5128267
Molekulargewicht: 267.26 g/mol
InChI-Schlüssel: BKQFLLNLCCOYJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-fluorophenyl)-6-quinoxalinecarboxamide, also known as GW 501516 or Endurobol, is a synthetic drug that was developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. It is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates various metabolic pathways in the body. Since its discovery, GW 501516 has gained attention in the scientific community for its potential applications in sports performance enhancement and cancer therapy.

Wirkmechanismus

N-(4-fluorophenyl)-6-quinoxalinecarboxamide 501516 exerts its effects by binding to and activating PPARδ, a transcription factor that regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and cell proliferation. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which can improve energy metabolism and reduce the risk of metabolic disorders. In addition, PPARδ activation can inhibit the production of pro-inflammatory cytokines and promote the expression of anti-inflammatory genes, which can have beneficial effects on cardiovascular health.
Biochemical and Physiological Effects:
Studies have shown that this compound 501516 can improve endurance and exercise performance in animal models and human athletes. This is thought to be due to its ability to increase the expression of genes involved in oxidative metabolism and mitochondrial biogenesis, which can enhance the capacity of muscle cells to produce energy during exercise. In addition, this compound 501516 has been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-(4-fluorophenyl)-6-quinoxalinecarboxamide 501516 is its high selectivity and potency for PPARδ, which allows for precise modulation of metabolic and inflammatory pathways. In addition, this compound 501516 has a long half-life and can be administered orally, which makes it convenient for use in animal studies and clinical trials. However, one of the limitations of this compound 501516 is its potential for off-target effects and toxicity at high doses. In addition, the use of this compound 501516 in sports performance enhancement is banned by the World Anti-Doping Agency (WADA), which limits its potential applications in this field.

Zukünftige Richtungen

There are several potential future directions for research on N-(4-fluorophenyl)-6-quinoxalinecarboxamide 501516. One area of interest is its potential applications in cancer therapy, as PPARδ has been shown to have anti-tumor effects in various types of cancer cells. Another area of interest is the development of more selective and potent PPARδ agonists, which can improve the efficacy and safety of this class of drugs. Finally, more research is needed to understand the long-term effects of this compound 501516 on metabolic and cardiovascular health, as well as its potential for abuse in sports performance enhancement.

Synthesemethoden

The synthesis of N-(4-fluorophenyl)-6-quinoxalinecarboxamide 501516 involves several chemical reactions, starting from commercially available starting materials. The most common method involves the condensation of 4-fluorobenzylamine with 6-chloroquinoxaline-2-carboxylic acid, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained by treating the reduced intermediate with acetic anhydride and pyridine.

Wissenschaftliche Forschungsanwendungen

N-(4-fluorophenyl)-6-quinoxalinecarboxamide 501516 has been extensively studied for its potential therapeutic applications in metabolic and cardiovascular diseases. It has been shown to improve glucose tolerance, reduce insulin resistance, and increase fatty acid oxidation in animal models of obesity and type 2 diabetes. In addition, this compound 501516 has been found to have anti-inflammatory and anti-atherogenic effects, which may be beneficial in the prevention and treatment of cardiovascular diseases.

Eigenschaften

IUPAC Name

N-(4-fluorophenyl)quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3O/c16-11-2-4-12(5-3-11)19-15(20)10-1-6-13-14(9-10)18-8-7-17-13/h1-9H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQFLLNLCCOYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC3=NC=CN=C3C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.